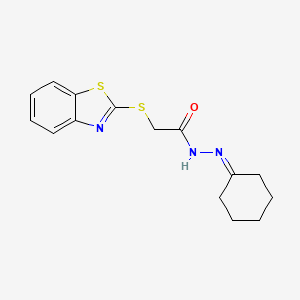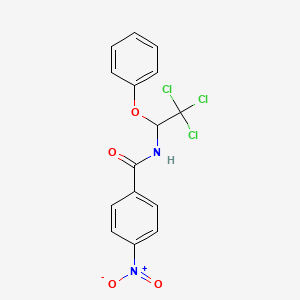![molecular formula C17H14N4O5 B11709333 2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11709333.png)
2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 4-methylphenoxyacetohydrazide: This intermediate is synthesized by reacting 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The hydrazide is then reacted with 5-nitro-2-oxoindoline-3-carbaldehyde under acidic conditions to form the final product, 2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Condensation: Formation of hydrazones.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazide moiety can form covalent bonds with biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylphenoxy)acetohydrazide: A simpler analog without the indole and nitro functionalities.
2-(4-bromo-3-methylphenoxy)acetohydrazide: Contains a bromine atom instead of a nitro group.
2-(2-bromo-4-methylphenoxy)acetohydrazide: Another brominated analog with different substitution patterns.
Uniqueness
2-(4-methylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and indole groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H14N4O5 |
|---|---|
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14N4O5/c1-10-2-5-12(6-3-10)26-9-15(22)19-20-16-13-8-11(21(24)25)4-7-14(13)18-17(16)23/h2-8,18,23H,9H2,1H3 |
Clé InChI |
MMDZGGDKNMWOII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)

![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)

![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)


![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)
